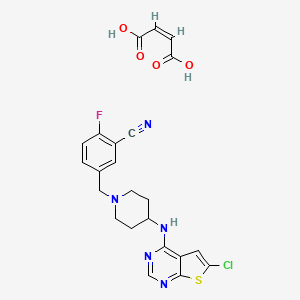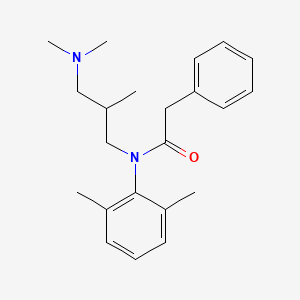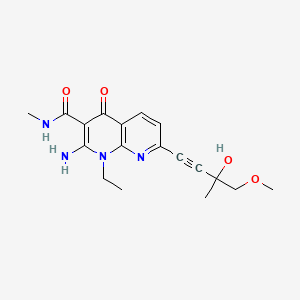
PRX-08066 Acide maléique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of maleic acid derivatives, including PRX-08066, often involves bio-based chemicals or biomass-derived compounds. Wojcieszak et al. (2015) discussed the synthesis of maleic acid from biomass-derived chemicals using both homogeneous and heterogeneous catalysts, highlighting the advancements and technical challenges in the field (Wojcieszak et al., 2015). Similarly, Kubota and Choi (2018) reported an electrochemical oxidation method to convert furfural, a key biomass-derived chemical, into maleic acid, offering a sustainable approach to its synthesis (Kubota & Choi, 2018).
Molecular Structure Analysis
The molecular structure of maleic acid has been extensively studied to understand its properties and reactivity. James and Williams (1974) provided a detailed refinement of the crystal structure of maleic acid, revealing insights into its intramolecular and intermolecular hydrogen bonding (James & Williams, 1974). This foundational work aids in understanding the structural basis of PRX-08066 Maleic acid's behavior.
Chemical Reactions and Properties
The chemical reactions involving maleic acid derivatives, including PRX-08066, often focus on their potential for forming complexes and their reactivity towards various substrates. For instance, research by Xu et al. (2007) on the coordination polymers constructed from maleic acid under hydrothermal conditions showcases the compound's versatility in forming new materials with unique properties (Xu et al., 2007).
Physical Properties Analysis
The physical properties of maleic acid and its derivatives, such as PRX-08066, are crucial for their application in various domains. Studies on dissociation behavior, as discussed by Groot et al. (1998), provide valuable information on the behavior of poly(maleic acid) in different environments, which is relevant for understanding the physical properties of maleic acid derivatives (Groot et al., 1998).
Chemical Properties Analysis
The chemical properties of PRX-08066 Maleic acid, including reactivity and stability, are essential for its application in synthesis and material science. The study by Weiss et al. (2006) on the electrochemical oxidation of maleic acid provides insights into its oxidation behavior, which is fundamental for understanding the chemical properties of maleic acid derivatives (Weiss et al., 2006).
Applications De Recherche Scientifique
Traitement de l'hypertension pulmonaire
PRX-08066 Acide maléique: a fait l'objet d'essais cliniques de phase II pour le traitement des syndromes d'hypertension pulmonaire induite par l'hypoxie et de l'hypertension pulmonaire {svg_1}. Il s'est montré prometteur pour augmenter la fraction d'éjection ventriculaire droite et réduire la pression artérielle pulmonaire de pointe dans des modèles précliniques {svg_2}.
Inhibition de la prolifération des cellules tumorales neuroendocrines
Dans les lignées cellulaires tumorales neuroendocrines, PRX-08066 a été observé pour inhiber la sécrétion de sérotonine (5-HT) et la prolifération cellulaire. Cela est significatif pour le traitement potentiel des tumeurs qui sont affectées par les niveaux de sérotonine {svg_3}.
Modulation des fibroblastes dans le microenvironnement néoplasique
PRX-08066: joue un rôle régulateur clé dans la modulation de la composante fibroblastique du microenvironnement néoplasique. Il affecte la transcription des facteurs de croissance des fibroblastes comme CTGF et TGFβ1, qui sont cruciaux dans la progression du cancer {svg_4}.
Antagonisme des récepteurs 5-HT2B
En tant qu'antagoniste sélectif des récepteurs 5-HT2B, PRX-08066 a une CI50 de 3,4 nM. Il prévient la gravité de l'hypertension artérielle pulmonaire chez les modèles animaux en inhibant l'activation de la protéine kinase activée en aval des mitogènes induite par la 5-HT {svg_5}.
Réduction du remodelage vasculaire pulmonaire
Dans des modèles d'hypertension artérielle pulmonaire induite par la monocrotaline, PRX-08066 a significativement réduit l'épaississement de la paroi médiane, l'occlusion de la lumière et l'hypertrophie ventriculaire droite, indiquant son potentiel pour réduire le remodelage vasculaire pulmonaire {svg_6}.
Sécurité et biodisponibilité précliniques
PRX-08066: a une bonne biodisponibilité et un faible profil de toxicité aiguë, ce qui en fait un candidat viable pour le développement de médicaments et les essais cliniques supplémentaires {svg_7}.
Mécanisme D'action
Target of Action
PRX-08066 Maleic acid is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR) . The 5-HT2BR is a type of 5-HT receptor which belongs to the G protein-coupled receptor family. It plays an important role in various physiological and pathological processes including schizophrenia, feeding disorders, perception, depression, migraines, hypertension, anxiety, hallucinogens, and gastrointestinal dysfunctions .
Mode of Action
As a 5-HT2BR antagonist, PRX-08066 Maleic acid binds to the 5-HT2BR, inhibiting its activation . This prevents the receptor from responding to 5-HT (serotonin), a neurotransmitter that normally activates the receptor .
Biochemical Pathways
The inhibition of 5-HT2BR by PRX-08066 Maleic acid affects several biochemical pathways. In a neuroendocrine tumor (NET) cell line, KRJ-I, PRX-08066 Maleic acid inhibited 5-HT secretion and cell proliferation. It also decreased the phosphorylation of ERK1/2, a key protein in the MAPK/ERK pathway, and reduced the synthesis and secretion of profibrotic growth factors such as TGFβ1, CTGF, and FGF2 .
Pharmacokinetics
It has been noted that prx-08066 maleic acid has good bioavailability and low acute toxicity .
Result of Action
PRX-08066 Maleic acid has been shown to have significant effects in a rat model of pulmonary arterial hypertension (PAH). It significantly reduced peak pulmonary artery pressure and right ventricle/body weight ratio. It also improved right ventricular ejection fraction and reduced right ventricular hypertrophy. Furthermore, it led to a significant reduction in medial wall thickening and lumen occlusion of pulmonary arterioles .
Action Environment
It’s worth noting that the effects of prx-08066 maleic acid were studied in a monocrotaline (mct)-induced pah rat model, suggesting that the compound’s efficacy may be influenced by the presence of certain pathological conditions .
Safety and Hazards
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYIKXHIQXRXEM-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866206-55-5 |
Source


|
| Record name | Benzonitrile, 5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluoro-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866206-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid](/img/structure/B1193464.png)


